molecular formula C11H12N2O B13887330 4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one

4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one

Cat. No.: B13887330
M. Wt: 188.23 g/mol
InChI Key: YDOHPRORVNLBMI-UHFFFAOYSA-N
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Description

4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by functionalization at the appropriate positions. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the pyrrolo[2,3-c]pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-throughput screening and automated synthesis techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-c]pyridine oxides, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-c]pyridine core .

Scientific Research Applications

4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one

InChI

InChI=1S/C11H12N2O/c1-8(14)2-3-9-6-13-11-7-12-5-4-10(9)11/h4-7,13H,2-3H2,1H3

InChI Key

YDOHPRORVNLBMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CNC2=C1C=CN=C2

Origin of Product

United States

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